4,4-二氟环己-1-甲酰氯

描述

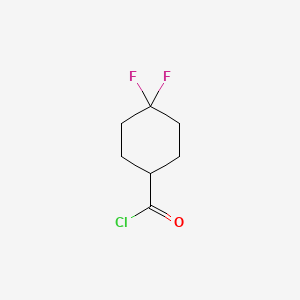

4,4-Difluorocyclohexane-1-carbonyl chloride is a chemical compound that is a valuable precursor for the synthesis of other fluorinated molecules due to the presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring. It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .

Synthesis Analysis

The synthesis of 4,4-Difluorocyclohexane-1-carbonyl chloride involves a mixture of 4,4-difluorocyclohexane-1-carboxylic acid in dichloromethane to which oxalyl dichloride and DMF are added slowly. The mixture is then stirred at 40 °C for 2 hours .

Molecular Structure Analysis

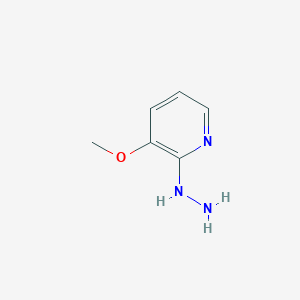

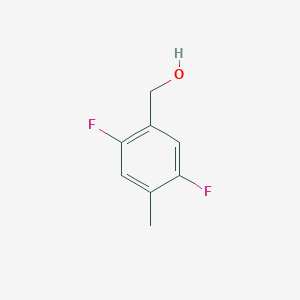

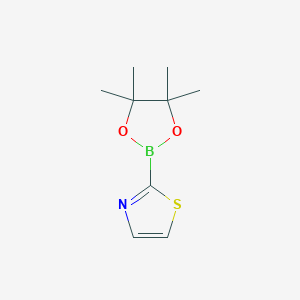

The molecular structure of 4,4-Difluorocyclohexane-1-carbonyl chloride consists of a cyclohexane ring with two fluorine atoms at the 4 and 4 positions and a carbonyl chloride group at the 1 position.

Chemical Reactions Analysis

4,4-Difluorocyclohexane-1-carbonyl chloride can be transformed into diverse fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science by utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation.

Physical And Chemical Properties Analysis

The physical form of 4,4-Difluorocyclohexane-1-carbonyl chloride is a liquid. It has a molecular weight of 182.6 g/mol. It should be stored in an inert atmosphere at a temperature between 2-8°C .

科学研究应用

碳正离子稳定性和异构化

- 对碳正离子的研究,包括类似于 4,4-二氟环己-1-甲酰氯的化合物,已经深入了解了这些离子的稳定性和异构化过程。这项研究有助于理解烃异构化的机理,这与有机合成和石油加工有关 (Olah、Bollinger、Cupas 和 Lukas,1967 年)。

催化还原过程

- 使用铜卡宾配合物对 α,β-不饱和羰基化合物进行催化还原,其中可能包括 4,4-二氟环己-1-甲酰氯衍生物,为各种有机化合物的有效合成方法提供了见解 (Jurkauskas、Sadighi 和 Buchwald,2003 年)。

曼尼希碱衍生物的合成

- 在曼尼希碱衍生物的合成中,可能涉及 4,4-二氟环己-1-甲酰氯或其衍生物。这些化合物在新药和有机材料的开发中发挥着重要作用 (Hussein 和 Yousif,2021 年)。

构象研究

- 对二氟环己烷构象偏好的研究,其在结构上与 4,4-二氟环己-1-甲酰氯相关,提供了有关这些化合物的分子动力学和稳定性的宝贵信息 (Wiberg、Hinz、Jarret 和 Aubrecht,2005 年)。

在电光显示器中的应用

- 环己烯-1-羧酸的芳基酯(可以由 4,4-二氟环己-1-甲酰氯衍生物合成)在诸如电光显示器的液晶混合物等应用中显示出前景 (Bezborodov、Konovalov、Lapanik 和 Minko,1989 年)。

氟化化合物中的 NMR 化学位移

- 对单氟和二氟取代环己烷中的 NMR 化学位移的研究提供了对氟化化合物的分子结构和行为的见解,包括与 4,4-二氟环己-1-甲酰氯相关的化合物 (Abraham、Edgar、Griffiths 和 Powell,1995 年)。

安全和危害

4,4-Difluorocyclohexane-1-carbonyl chloride is classified as dangerous with hazard statements H314-H227 indicating that it causes severe skin burns and eye damage and is combustible. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It should be stored locked up and disposed of in accordance with local regulations .

作用机制

Target of Action

It is commonly used in organic synthesis for acylation reactions , suggesting that its targets could be a variety of organic compounds that undergo acylation.

Mode of Action

4,4-Difluorocyclohexane-1-carbonyl chloride is an acylating agent . It interacts with its targets by introducing an acyl group into the target molecule. This can result in significant changes to the target molecule’s properties, including its reactivity, polarity, and biological activity.

Result of Action

The molecular and cellular effects of 4,4-Difluorocyclohexane-1-carbonyl chloride’s action would depend on the specific targets it interacts with and the biochemical pathways it influences. As an acylating agent, it can modify the properties of target molecules, potentially influencing their function and activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4-Difluorocyclohexane-1-carbonyl chloride. For instance, it is stable but sensitive to light, and it should be stored in an inert atmosphere at 2-8°C . These conditions can affect the compound’s reactivity and its effectiveness as an acylating agent.

属性

IUPAC Name |

4,4-difluorocyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWULPCWPCVQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595985 | |

| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluorocyclohexane-1-carbonyl chloride | |

CAS RN |

376348-75-3 | |

| Record name | 4,4-Difluorocyclohexanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376348-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)